2-Bromo-5-(trifluoromethyl)benzonitrile

Overview

Description

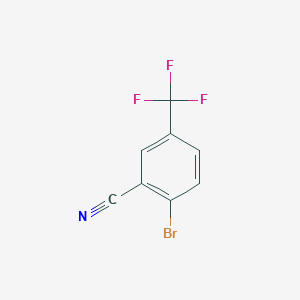

2-Bromo-5-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H3BrF3N and a molecular weight of 250.02 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 2-bromo-5-(trifluoromethyl)benzonitrile has been achieved by an asymmetric synthesis using a modular approach . The key step in the synthesis of this compound is the protonation of the nitrile group .Molecular Structure Analysis

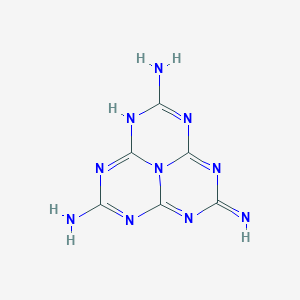

The molecular structure of 2-Bromo-5-(trifluoromethyl)benzonitrile consists of a benzonitrile core with a bromine atom and a trifluoromethyl group attached to the benzene ring .Chemical Reactions Analysis

2-Bromo-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions due to the presence of the bromine atom and the trifluoromethyl group. These groups display different reactivities, thus enabling selective substitution reactions .Physical And Chemical Properties Analysis

2-Bromo-5-(trifluoromethyl)benzonitrile is a solid at room temperature. It has a molecular weight of 250.02 and its empirical formula is C8H3BrF3N . The compound has a flash point of 107-115°C/10mm and a boiling point of 50-51°C .Scientific Research Applications

Chemical Synthesis

“2-Bromo-5-(trifluoromethyl)benzonitrile” is used as a precursor in the synthesis of various compounds. The key step in the synthesis of this compound is the protonation of the nitrile group .

Pharmaceutical Applications

This compound is used in the synthesis of FDA-approved drugs that contain the trifluoromethyl (TFM, -CF3) group . These drugs have been used to treat various diseases and disorders over the past 20 years .

Production of Selinexor

“2-Bromo-5-(trifluoromethyl)benzonitrile” is used in the production of Selinexor, an FDA-approved drug. The synthesis of Selinexor begins with 3,5-bis(trifluoromethyl)benzonitrile 5 .

OLED Applications

Although not directly, a similar compound “2-Bromo-5-fluorobenzonitrile” is used as a precursor for the synthesis of Thermally Activated Delayed Fluorescence (TADF) dyes in OLED applications . It’s plausible that “2-Bromo-5-(trifluoromethyl)benzonitrile” could have similar applications.

Anti-tumor Applications

Again, a similar compound “2-Bromo-5-fluorobenzonitrile” is used in the synthesis of Active Pharmaceutical Ingredients (APIs) in anti-tumor applications . It’s plausible that “2-Bromo-5-(trifluoromethyl)benzonitrile” could have similar applications.

Anti-inflammatory Applications

“2-Bromo-5-fluorobenzonitrile” is also used in the synthesis of APIs in anti-inflammatory applications . It’s plausible that “2-Bromo-5-(trifluoromethyl)benzonitrile” could have similar applications.

Mechanism of Action

Target of Action

This compound is a unique chemical that is provided to early discovery researchers for exploration .

Mode of Action

It is known that the bromide and trifluoromethyl groups in the compound can display different reactivities, thus enabling selective substitution reactions .

Biochemical Pathways

It has been used in the synthesis and biochemical evaluation of inhibitors of certain viruses , suggesting that it may interact with the biochemical pathways of these organisms.

Pharmacokinetics

As a solid compound, its bioavailability would be influenced by factors such as solubility, stability, and the method of administration .

Result of Action

Its use in the synthesis of inhibitors suggests potential antiviral activity .

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2-Bromo-5-(trifluoromethyl)benzonitrile . For instance, it is recommended to be stored in a dry environment at room temperature .

Safety and Hazards

The compound is classified under the GHS07 hazard class and has the signal word “Warning”. The hazard statements associated with it are H302+H312+H332;H319;H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and it can cause eye irritation and respiratory irritation . The precautionary statements include P261;P271;P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, to use only outdoors or in a well-ventilated area, and to wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for 2-Bromo-5-(trifluoromethyl)benzonitrile are not mentioned, it is noted that similar compounds have been used in the synthesis of quinazolines for use in antitumor and anti-inflammatory applications . This suggests potential future directions in medicinal chemistry and drug development.

properties

IUPAC Name |

2-bromo-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3N/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEINTPQBJRYDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70481221 | |

| Record name | 2-BROMO-5-(TRIFLUOROMETHYL)BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1483-55-2 | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-55-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-BROMO-5-(TRIFLUOROMETHYL)BENZONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70481221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,6-Dimethylbicyclo[3.1.1]hept-3-en-2-one](/img/structure/B72627.png)